Disulfiram-d20

Overview

Description

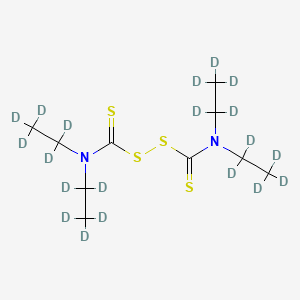

Disulfiram-d20, also known as bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate, is a deuterated form of disulfiram. It is primarily used as an internal standard for the quantification of disulfiram in various analytical applications. The compound is characterized by the replacement of hydrogen atoms with deuterium, which enhances its stability and allows for precise quantification in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disulfiram-d20 involves the deuteration of disulfiram. The process typically includes the reaction of deuterated ethylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then oxidized to produce this compound. The reaction conditions often involve the use of deuterated solvents and controlled temperatures to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions: Disulfiram-d20 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols and other reduced sulfur species.

Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterated ethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and reduced sulfur species.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disulfiram-d20 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of disulfiram and its metabolites.

Biology: Employed in studies involving the metabolism and pharmacokinetics of disulfiram.

Medicine: Investigated for its potential use in drug development and therapeutic applications, particularly in cancer research.

Industry: Utilized in the production of deuterated compounds for various analytical and research purposes.

Mechanism of Action

Disulfiram-d20 exerts its effects by inhibiting the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde, causing unpleasant symptoms when alcohol is consumed. The deuterated form, this compound, is used primarily for analytical purposes and does not differ significantly in its mechanism of action from the non-deuterated form .

Comparison with Similar Compounds

Disulfiram: The non-deuterated form, used primarily for the treatment of alcohol dependence.

Tetraethylthiuram disulfide: Another similar compound with comparable chemical properties.

Comparison: Disulfiram-d20 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of disulfiram and its metabolites is required .

Biological Activity

Disulfiram-d20, a deuterated derivative of disulfiram, is primarily recognized for its role in alcohol dependence treatment and its unique properties that facilitate advanced research applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of this compound

This compound (CAS 1216403-88-1) is a stable isotopic variant of disulfiram, which is used extensively in scientific research due to its ability to provide precise measurements in biological systems without interference from natural isotopes. Its chemical structure includes deuterium atoms that enhance its stability and allow for accurate quantification in analytical methods such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) .

This compound functions primarily as an irreversible inhibitor of aldehyde dehydrogenase (ALDH) . This inhibition leads to the accumulation of acetaldehyde when alcohol is consumed, resulting in unpleasant physiological reactions such as flushing, tachycardia, and hypotension. This mechanism underlies its use in treating alcohol dependence .

In addition to ALDH inhibition, this compound has been shown to interact with metal ions, particularly copper and zinc. These interactions may have implications for conditions associated with metal ion imbalances . The compound also inhibits dopamine β-hydroxylase, affecting dopamine metabolism .

Inhibition of Aldehyde Dehydrogenase

The primary biological activity of this compound is linked to its ability to inhibit ALDH. The IC50 value for this inhibition is approximately 0.1 mM , indicating a potent effect on this enzyme . This property is crucial for understanding the pharmacodynamics of disulfiram in both clinical and research settings.

Anti-Parasitic Properties

Recent studies suggest that this compound exhibits anti-parasitic properties , particularly against Entamoeba histolytica, the causative agent of amoebic dysentery. This finding opens up potential avenues for exploring this compound as a treatment option for parasitic infections .

Cancer Research Applications

This compound has garnered attention in cancer research due to its ability to induce apoptosis in cancer cells. Studies have shown that disulfiram can inhibit proteasome activity and promote cell death in breast cancer models by targeting cellular copper levels . The following table summarizes key findings regarding the effects of disulfiram on cancer cells:

Case Studies

Case Study: Disulfiram-Induced Seizures

One notable case involved a 35-year-old male patient who experienced seizures while on disulfiram treatment for alcohol dependence. Despite being abstinent from alcohol, the patient had a seizure episode after starting disulfiram at a dosage of 250 mg twice daily. This case highlights the need for careful monitoring when administering disulfiram, even in abstinent patients .

Pilot Study on HIV Latency Reversal

In a pilot study assessing the safety and efficacy of disulfiram for reversing HIV latency, participants received 500 mg daily for 14 days. The study found that while there was a transient increase in residual viremia, disulfiram was well tolerated with no significant adverse effects reported. These findings suggest potential applications for disulfiram in HIV treatment strategies .

Properties

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZONCFQVSMFAP-DEHFLJNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SSC(=S)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675873 | |

| Record name | bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216403-88-1 | |

| Record name | bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.